Cas no 103886-92-6 (Phenol, 2-[(E)-(phenylimino)methyl]-)
![Phenol, 2-[(E)-(phenylimino)methyl]- structure](https://www.kuujia.com/scimg/cas/103886-92-6x500.png)
103886-92-6 structure
Product name:Phenol, 2-[(E)-(phenylimino)methyl]-
Phenol, 2-[(E)-(phenylimino)methyl]- Chemical and Physical Properties
Names and Identifiers
-
- Phenol, 2-[(E)-(phenylimino)methyl]-
- (E)-2-((phenylimino)methyl)phenol
- 2-(phenyliminomethyl)phenol
- salicylalaniline
- NSC-14880
- D92243
- SCHEMBL347861
- GBR-11840
- 779-84-0
- N-Salicylalaniline
- O-Cresol, .alpha.-phenyl imino-
- DTXSID001203180
- CHEMBL205927
- 2-[(E)-N-Phenylcarboximidoyl]phenol
- 31519-65-0
- (6E)-6-[(Phenylamino)methylene]-2,4-cyclohexadien-1-one
- Phenol, 2-((phenylimino)methyl)-
- CS-0085921
- NSC 68443
- Phenol, 2-[(phenylimino)methyl]-
- 2-Hydroxybenzaldehyde N-phenylimine
- 2-Hydroxybenzylideneaniline
- SCHEMBL12809869
- QIYHCQVVYSSDTI-GXDHUFHOSA-N
- beta-2-Salicylideneaniline
- STK825387
- AKOS002662755
- 2-[(Phenylimino)methyl]phenol #
- AKOS004906517
- SCHEMBL13325913
- SY049501
- N-(2-Hydroxybenzylidene)aniline
- 2-[(E)-(Phenylimino)methyl]phenol
- o-Hydroxy benzylidene aniline
- 2-[(phenylimino)methyl]phenol
- NSC-68443
- 2-((phenylimino)methyl)phenol
- N-(o-hydroxybenzylidene)aniline
- 6-(anilinomethylidene)cyclohexa-2,4-dien-1-one
- VS-13411
- NSC14880
- MFCD00020066
- Salicylideneaniline, 97%
- BDBM50185241
- .alpha.-(Phenylimino)-ortho-cresol
- DTXSID50870775
- DB-255832
- 2-hydroxybenzalaniline
- NSC 14880
- BBL036310
- Salicylidene aniline
- NSC68443
- 103886-92-6
- N-Salicylideneaniline
- Salicylideneaniline
-
- MDL: MFCD00020066
- Inchi: InChI=1S/C13H11NO/c15-13-9-5-4-6-11(13)10-14-12-7-2-1-3-8-12/h1-10,15H/b14-10+
- InChI Key: QIYHCQVVYSSDTI-GXDHUFHOSA-N
- SMILES: C1=CC=C(C=C1)/N=C/C2=CC=CC=C2O
Computed Properties
- Exact Mass: 197.08413
- Monoisotopic Mass: 197.084063974g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 209
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 32.6Ų
Experimental Properties
- PSA: 32.59
Phenol, 2-[(E)-(phenylimino)methyl]- Related Literature
-
Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
-
Jens P. Eußner,Stefanie Dehnen Chem. Commun., 2014,50, 11385-11388
-
Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
-
5. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
103886-92-6 (Phenol, 2-[(E)-(phenylimino)methyl]-) Related Products
- 1761-56-4(2-Salicylideneaminophenol)
- 3230-51-1(4-{(E)-(4-methylphenyl)iminomethyl}phenol)
- 779-84-0(N-Salicylideneaniline)
- 588-53-4(4-Benzylideneaminophenol)
- 1261723-98-1(3-(Difluoromethoxy)-3'-(trifluoromethoxy)-4-(trifluoromethyl)biphenyl)
- 2229537-75-9(O-2-(4-bromo-5-chlorothiophen-2-yl)-2-methylpropylhydroxylamine)
- 2248391-68-4(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methyl-2-(4-methylphenyl)-1,3-thiazole-5-carboxylate)
- 1039829-78-1(2-(3-formylphenoxy)-N-(propan-2-yl)propanamide)
- 2763966-53-4(rac-(1R,3S)-3-methyl-2,3-dihydro-1H-inden-1-amine)
- 760207-88-3(5-Bromo-2-isopropoxy-3-methylpyridine)
Recommended suppliers
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
CN Supplier
Reagent

Changzhou Guanjia Chemical Co., Ltd
Gold Member
CN Supplier
Bulk

Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
CN Supplier
Bulk

Handan Zechi Trading Co., Ltd
Gold Member
CN Supplier
Bulk
pengshengyue
Gold Member
CN Supplier
Bulk
